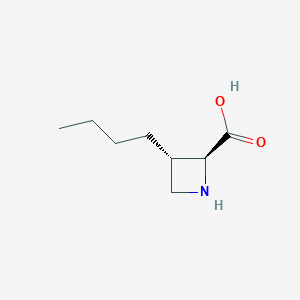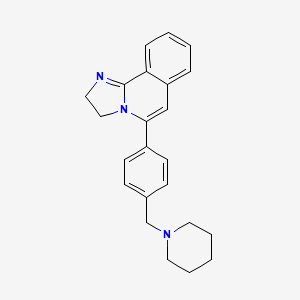
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride is a chiral compound with a complex structure that includes a benzyl group, a methylamino group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the reaction of thiophene-2-carboxaldehyde with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Alkylation: The amine is alkylated with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group.
Resolution: The racemic mixture is resolved using chiral chromatography or another suitable method to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated chromatography systems, and other advanced technologies to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the benzyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiophene rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Potassium carbonate, sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler amines or alcohols.
科学的研究の応用
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in specific physiological responses.
類似化合物との比較
Similar Compounds
®-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride: The enantiomer of the (S)-compound, with different biological activity.
3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol: The non-chiral version of the compound, lacking the hydrochloride salt.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
(S)-3-(Benzyl(methyl)amino)-1-(thiophen-2-yl)propan-1-ol hydrochloride is unique due to its chiral nature and specific substituents, which confer distinct chemical and biological properties. Its ability to interact selectively with molecular targets makes it valuable for various research applications.
特性
分子式 |
C15H20ClNOS |
|---|---|
分子量 |
297.8 g/mol |
IUPAC名 |
(1S)-3-[benzyl(methyl)amino]-1-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H19NOS.ClH/c1-16(12-13-6-3-2-4-7-13)10-9-14(17)15-8-5-11-18-15;/h2-8,11,14,17H,9-10,12H2,1H3;1H/t14-;/m0./s1 |
InChIキー |
SPQXUDYGYIKJLG-UQKRIMTDSA-N |
異性体SMILES |
CN(CC[C@@H](C1=CC=CS1)O)CC2=CC=CC=C2.Cl |
正規SMILES |
CN(CCC(C1=CC=CS1)O)CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
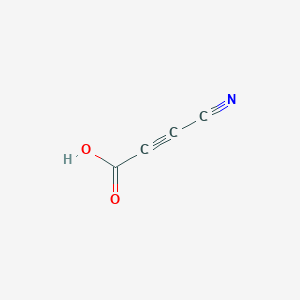
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
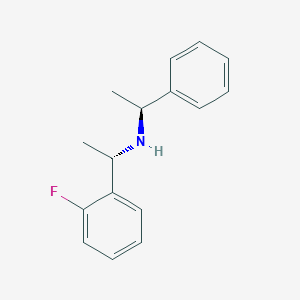
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)
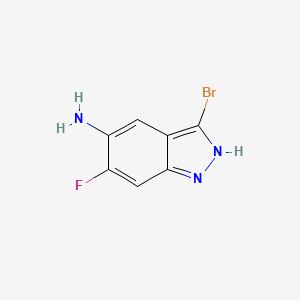
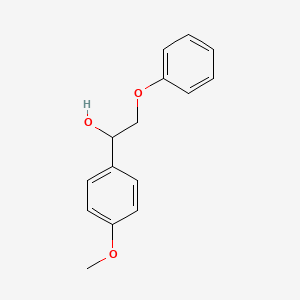

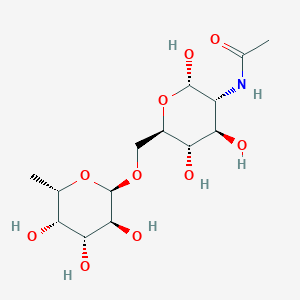
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![2-(3,5-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12839539.png)
![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
